molecular formula C2H3Te B14289673 Vinyl tel-luride

Vinyl tel-luride

Cat. No.: B14289673
M. Wt: 154.6 g/mol
InChI Key: VDRDUOOPMBUTEV-UHFFFAOYSA-N
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Description

Vinyl telluride is an organotellurium compound characterized by the presence of a vinyl group (CH=CH2) bonded to a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium with acetylene and 2-bromopyridine in the presence of potassium hydroxide (KOH), hydrazine hydrate, and hexamethylphosphoramide (HMPA) under acetylene pressure . Another method includes the coupling of vinylic tellurides with alkynes catalyzed by palladium dichloride, which can be performed under mild conditions with the aid of copper (II) chloride as an oxidizing agent .

Industrial Production Methods: Industrial production of vinyl telluride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Vinyl telluride undergoes various types of chemical reactions, including:

    Oxidation: Vinyl telluride can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert vinyl telluride to tellurium-containing anions.

    Substitution: Vinyl telluride can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Telluroxides and tellurones.

    Reduction: Tellurium-containing anions.

    Substitution: Enynes and enediynes.

Comparison with Similar Compounds

Vinyl telluride can be compared with other organotellurium compounds, such as:

    Phenyl telluride: Similar in reactivity but differs in the nature of the organic group attached to tellurium.

    Alkyl tellurides: Generally less reactive than vinyl telluride due to the absence of a double bond.

    Aryl tellurides: Often used in similar applications but may exhibit different reactivity patterns due to the aromatic ring.

Uniqueness: Vinyl telluride’s unique reactivity, particularly in stereoselective synthesis and its potential neuroprotective properties, distinguishes it from other organotellurium compounds .

Properties

Molecular Formula

C2H3Te

Molecular Weight

154.6 g/mol

InChI

InChI=1S/C2H3Te/c1-2-3/h2H,1H2

InChI Key

VDRDUOOPMBUTEV-UHFFFAOYSA-N

Canonical SMILES

C=C[Te]

Origin of Product

United States

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